![molecular formula C8H7N3O B11757464 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)

8-Methylbenzo[d][1,2,3]triazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

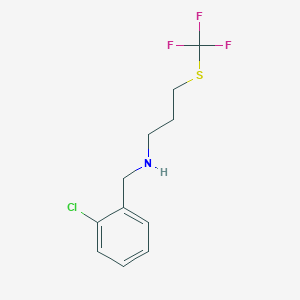

8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las benzotriazinonas. Este compuesto se caracteriza por un anillo de triazina fusionado con un anillo de benceno y un grupo metilo unido a la octava posición.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de ácido 2-amino-5-metilbenzoico con nitrito de sodio en presencia de ácido clorhídrico para formar la sal de diazonio correspondiente. Este intermedio luego sufre ciclización para producir el compuesto de triazina deseado .

Métodos de Producción Industrial: La producción industrial de 8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona a menudo emplea técnicas de síntesis de flujo continuo. Estos métodos utilizan precursores de triazina arilo acíclicos que sufren fotociclización al exponerse a luz violeta (420 nm). Este enfoque ofrece altos rendimientos y escalabilidad, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir el anillo de triazina en un derivado de dihidrotriazina.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en el anillo de triazina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrofílica; nucleófilos como aminas para la sustitución nucleofílica.

Productos Principales:

Oxidación: N-óxidos.

Reducción: Derivados de dihidrotriazina.

Sustitución: Varios derivados de triazina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos específicos.

Industria: Utilizado en el desarrollo de agroquímicos y ciencia de los materiales.

Mecanismo De Acción

El mecanismo de acción de 8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir varias vías biológicas, lo que lleva a su bioactividad observada. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Compuestos Similares:

1,2,3-Benzotriazin-4(3H)-ona: Carece del grupo metilo en la octava posición.

8-Metil-1,2,4-triazolo[4,3-b]piridazina: Estructura similar de anillo de triazina pero con diferentes sustituyentes.

Singularidad: 8-Metilbenzo[d][1,2,3]triazin-4(3H)-ona es único debido a la presencia del grupo metilo en la octava posición, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede conducir a diferentes interacciones con objetivos moleculares en comparación con sus análogos .

Comparación Con Compuestos Similares

1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the eighth position.

8-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar triazine ring structure but with different substituents.

Uniqueness: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Propiedades

Fórmula molecular |

C8H7N3O |

|---|---|

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

8-methyl-3H-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |

Clave InChI |

KHWNRNJSLWGLOG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C(=O)NN=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)

![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)